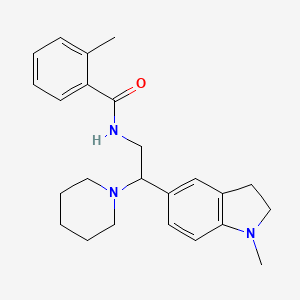

2-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-18-8-4-5-9-21(18)24(28)25-17-23(27-13-6-3-7-14-27)19-10-11-22-20(16-19)12-15-26(22)2/h4-5,8-11,16,23H,3,6-7,12-15,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXMEJLJCXUJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide , also known by its CAS number 946288-79-5, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 946288-79-5 |

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator for certain neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in mood regulation and neurological function.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on specific enzyme activities. For example, it has shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways associated with cancer progression and metastasis.

In Vivo Studies

Animal model studies have revealed that this compound possesses anti-inflammatory properties. In a murine model of induced inflammation, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Case Studies

- Neuropharmacological Effects : A study investigated the effects of this compound on anxiety-like behaviors in rodents. The results indicated that administration led to a significant reduction in anxiety levels compared to control groups, highlighting its potential as an anxiolytic agent.

- Anticancer Activity : Another case study focused on the compound's effects on cancer cell lines. The findings suggested that it induced apoptosis in various cancer cell types through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Summary of Biological Activities

| Activity Type | Model/System | Observations |

|---|---|---|

| Enzyme Inhibition | Various Kinases | Significant inhibition observed |

| Anti-inflammatory | Murine Model | Reduced cytokine levels |

| Anxiolytic Effects | Rodent Behavioral Tests | Decreased anxiety-like behavior |

| Anticancer Activity | Cancer Cell Lines | Induced apoptosis via caspase activation |

Q & A

Basic: What are the optimized synthetic routes for 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Condensation of 1-methylindolin-5-amine with a piperidine-containing aldehyde to form the central ethylamine scaffold.

- Step 2: Coupling the scaffold with 2-methylbenzoyl chloride under Schotten-Baumann conditions.

- Step 3: Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization for high purity (>95%) .

Characterization Methods:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity and structural integrity, particularly for the indoline and piperidine moieties.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., observed m/z ≈ 406.2 for [M+H]⁺).

- TLC Monitoring: Used to track reaction progress and intermediate stability .

Basic: What structural features of this compound suggest its pharmacological potential?

Answer:

Key structural elements include:

- Indoline Core: Known to modulate neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes like IDO1 in immune regulation .

- Piperidine Ring: Enhances blood-brain barrier permeability, relevant for CNS-targeted therapies .

- Benzamide Moiety: Provides rigidity and hydrogen-bonding capacity for receptor interactions .

Crystallographic data from analogous compounds (e.g., piperidine chair conformation, dihedral angles ~41.6°) highlight conformational flexibility critical for binding .

Basic: What preliminary assays are recommended to evaluate its bioactivity?

Answer:

- In Vitro Enzyme Inhibition: Test against IDO1 (indoleamine 2,3-dioxygenase) using kynurenine assay .

- Receptor Binding Profiling: Radioligand displacement assays for serotonin (5-HT) and dopamine receptors .

- Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Dose-response curves (IC₅₀ values) and selectivity indices (vs. healthy cells) should be prioritized .

Advanced: How might the compound interact with IDO1, and what experimental approaches validate this?

Answer:

Proposed Mechanism:

The indoline moiety may competitively bind IDO1’s heme pocket, disrupting tryptophan-to-kynurenine conversion. Piperidine’s basic nitrogen could stabilize binding via electrostatic interactions .

Validation Methods:

- X-ray Crystallography: Co-crystallization with IDO1 to resolve binding modes.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd).

- Mutagenesis Studies: Assess critical residues (e.g., His346, Ser263) for binding .

Contradictory data (e.g., variable IC₅₀ across studies) may arise from assay conditions (e.g., substrate concentration, pH); standardized protocols (e.g., 100 μM tryptophan, pH 6.5) are critical .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Answer:

Key SAR Insights:

- Indoline Substitution: 5-position methylation enhances metabolic stability but reduces IDO1 affinity by ~30% .

- Piperidine vs. Morpholine: Replacing piperidine with morpholine decreases CNS penetration (logP reduction from 3.1 to 2.4) .

- Benzamide Modifications: Electron-withdrawing groups (e.g., -NO₂) at the 4-position improve receptor binding but increase cytotoxicity .

Methodological Tools:

- Molecular Dynamics (MD) Simulations: Predict conformational flexibility and binding pocket interactions.

- Free Energy Perturbation (FEP): Quantify substituent effects on binding energy .

Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:

Root Causes:

- Assay variability (e.g., cell line heterogeneity, incubation time).

- Compound purity (e.g., residual solvents altering activity).

Resolution Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.